Unveiling the Metabolic Journey: A Technical Guide to Glycine-1-13C,15N
Unveiling the Metabolic Journey: A Technical Guide to Glycine-1-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the chemical properties and applications of Glycine-1-13C,15N, a stable isotope-labeled amino acid crucial for tracing metabolic pathways. This document provides a comprehensive overview of its characteristics, detailed experimental protocols for its analysis, and a visual representation of its role in key biological processes, serving as an essential resource for researchers in drug development and metabolic studies.
Core Chemical and Physical Properties
Glycine-1-13C,15N is a non-essential amino acid where the carboxyl carbon is substituted with the heavy isotope ¹³C, and the amino nitrogen is replaced with ¹⁵N. This dual labeling makes it an invaluable tool in metabolic research, particularly in studies utilizing mass spectrometry and NMR spectroscopy to elucidate biochemical pathways.
| Property | Value |
| Molecular Formula | H₂¹⁵NCH₂¹³CO₂H |
| Molecular Weight | 77.05 g/mol |
| CAS Number | 112898-03-0 |
| Appearance | White crystalline solid |
| Melting Point | ~240 °C (decomposes) |
| Isotopic Purity (¹³C) | Typically ≥ 99% |
| Isotopic Purity (¹⁵N) | Typically ≥ 98% |
| Solubility | Soluble in water |
Applications in Research
Glycine-1-13C,15N is extensively used in:
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Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions and understand how genetic or environmental perturbations affect cellular metabolism.
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Proteomics: To study protein synthesis, degradation, and post-translational modifications.
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Drug Development: To investigate the mechanism of action of drugs that target metabolic pathways.
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Biomarker Discovery: To identify novel biomarkers for diseases with altered metabolic profiles.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycine-1-13C,15N Analysis
Objective: To determine the structural integrity and isotopic enrichment of Glycine-1-13C,15N.
Methodology:
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Sample Preparation:
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Dissolve 5-10 mg of Glycine-1-13C,15N in 0.5 mL of a suitable deuterated solvent (e.g., D₂O).
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Transfer the solution to a 5 mm NMR tube.
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NMR Spectrometer Setup:
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Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a probe capable of detecting ¹H, ¹³C, and ¹⁵N nuclei.
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Tune and match the probe for all three nuclei.
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Set the sample temperature to 25 °C.
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Data Acquisition:
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¹H NMR: Acquire a standard one-dimensional proton spectrum to observe the chemical shifts of the methylene (B1212753) protons.
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¹³C NMR: Acquire a proton-decoupled one-dimensional carbon spectrum. The signal for the ¹³C-labeled carboxyl carbon will be significantly enhanced.
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¹⁵N NMR: Acquire a proton-decoupled one-dimensional nitrogen spectrum. The signal for the ¹⁵N-labeled amino group will be observed.
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2D Heteronuclear Correlation Spectroscopy (e.g., HSQC): Acquire a ¹H-¹³C HSQC to correlate the methylene protons with the alpha-carbon and a ¹H-¹⁵N HSQC to correlate the amino protons with the nitrogen.
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Data Analysis:
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Process the spectra using appropriate software (e.g., TopSpin, Mnova).
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Reference the chemical shifts to a known standard (e.g., DSS for ¹H and ¹³C in D₂O).
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Integrate the signals to determine the relative abundance of the isotopes and confirm the isotopic enrichment.
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Mass Spectrometry (MS) for Metabolic Tracing with Glycine-1-13C,15N
Objective: To trace the metabolic fate of glycine (B1666218) in a biological system.
Methodology:
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Cell Culture and Labeling:
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Culture cells in a standard growth medium.
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Replace the standard medium with a medium containing Glycine-1-13C,15N at a known concentration.
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Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled glycine.
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Metabolite Extraction:
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Harvest the cells and quench metabolism rapidly (e.g., by using liquid nitrogen).
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Extract metabolites using a suitable solvent system (e.g., 80% methanol).
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Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
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Sample Preparation for LC-MS/MS:
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Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
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Reconstitute the sample in a solvent compatible with the liquid chromatography (LC) system.
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LC-MS/MS Analysis:
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Inject the sample into an LC-MS/MS system.
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Separate the metabolites using a suitable LC column (e.g., a HILIC column for polar metabolites).
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Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Acquire data in both full scan mode to detect all ions and in MS/MS mode to fragment specific ions for identification.
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Data Analysis:
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Process the raw data using specialized software (e.g., XCMS, MZmine).
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Identify metabolites based on their accurate mass and fragmentation patterns.
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Determine the isotopic labeling pattern of downstream metabolites to trace the metabolic pathways of glycine.
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Visualizing Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving glycine and a general experimental workflow for metabolic tracing.
Caption: Key metabolic pathways involving glycine synthesis, utilization, and degradation.
Caption: General experimental workflow for metabolic tracing using Glycine-1-13C,15N.
Conclusion
Glycine-1-13C,15N is a powerful tool for researchers seeking to unravel the complexities of cellular metabolism. Its unique isotopic labeling pattern allows for precise tracking of glycine's journey through various biochemical pathways. The experimental protocols and workflows outlined in this guide provide a solid foundation for utilizing this compound to gain deeper insights into metabolic regulation, disease pathogenesis, and the mechanisms of drug action. By leveraging the capabilities of Glycine-1-13C,15N, scientists can continue to advance our understanding of the intricate metabolic networks that underpin life.
